1,3-Butanedithiol

Description

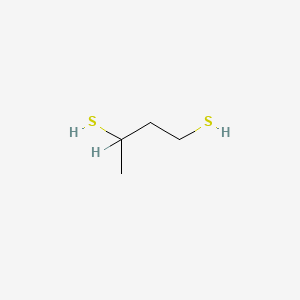

Structure

3D Structure

Properties

IUPAC Name |

butane-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEPRJBZFCWFKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865146 | |

| Record name | Butane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

liquid with meaty odour | |

| Record name | 1,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in fat | |

| Record name | 1,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.052 (d20/4) | |

| Record name | 1,3-Butanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/492/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24330-52-7 | |

| Record name | 1,3-Butanedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24330-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butanedithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024330527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,3-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BUTANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VJA9KBCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Butanedithiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanedithiol is a vital organosulfur compound with significant applications in organic synthesis, particularly as a protecting group for carbonyl compounds and as a precursor to valuable intermediates. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound. Detailed experimental protocols for its application in the formation of 1,3-dithianes and their subsequent deprotection are presented, alongside a summary of analytical techniques for its characterization. This document aims to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound, also known by its IUPAC name butane-1,3-dithiol, is a chiral dithiol. Its structure consists of a four-carbon chain with thiol (-SH) groups attached to the first and third carbon atoms.[1][2][3]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | butane-1,3-dithiol[1][2] |

| Synonyms | 1,3-Dimercaptobutane, Butane-1,3-dithiol |

| CAS Number | 24330-52-7[1][2][4] |

| Molecular Formula | C₄H₁₀S₂[1][2][4] |

| Molecular Weight | 122.25 g/mol [4] |

| SMILES | CC(S)CCS |

| InChI | InChI=1S/C4H10S2/c1-4(6)2-3-5/h4-6H,2-3H2,1H3[2] |

Physicochemical Properties

This compound is a liquid at room temperature with a characteristic strong, meaty, and sulfurous odor.[1][4] It is sparingly soluble in water but miscible with fats and many organic solvents.[1][5]

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Appearance | Liquid | [1][4] |

| Odor | Meaty, garlic, sulfurous, onion, spicy | [4] |

| Boiling Point | 91-93 °C at 30 mm Hg | [4] |

| Melting Point | -53.9 °C (estimate) | [4] |

| Density | 1.023 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.522 | [4] |

| Flash Point | 150 °F (65.6 °C) | [4] |

| Vapor Pressure | 1.15 mmHg at 25°C | [4] |

| pKa | 10.23 ± 0.10 (Predicted) | [4] |

| Solubility in Water | 2.59 g/L at 25 °C | [5] |

| Solubility in Ethanol | 923.64 g/L at 25 °C | [5] |

| logP (Octanol/Water) | 1.625 (Crippen Calculated) | [6] |

Synthesis and Purification

General Synthesis of Dithiols from Diols

A common synthetic route to dithiols is the reaction of a diol with a thiolating agent. A two-step process is often employed, where the hydroxyl groups of the diol are first converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (NaSH) or thiourea.

Conceptual Experimental Protocol: Synthesis of this compound from 1,3-Butanediol

-

Activation of Hydroxyl Groups: 1,3-Butanediol is reacted with two equivalents of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperature (e.g., 0 °C to room temperature) to form the corresponding ditosylate. The reaction is typically carried out in a chlorinated solvent such as dichloromethane.

-

Thiolation: The purified ditosylate is then treated with a sulfur nucleophile. For instance, reaction with sodium hydrosulfide (NaSH) in a polar aprotic solvent like dimethylformamide (DMF) will displace the tosylate groups to form the dithiol.

-

Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be purified by vacuum distillation.

Purification

Due to the propensity of thiols to oxidize to disulfides, purification should be carried out under an inert atmosphere (e.g., nitrogen or argon) if possible. Common purification techniques for liquid thiols include:

-

Vacuum Distillation: This is the most common method for purifying volatile thiols like this compound.

-

Column Chromatography: Silica gel chromatography can be used, but care must be taken to avoid oxidation on the stationary phase.

Reactivity and Applications in Organic Synthesis

The primary application of this compound in organic synthesis is its reaction with carbonyl compounds (aldehydes and ketones) to form 1,3-dithianes. This reaction is a cornerstone of protecting group chemistry and umpolung (reactivity inversion).

Formation of 1,3-Dithianes (Thioacetalization)

This compound reacts with aldehydes and ketones in the presence of a Lewis or Brønsted acid catalyst to form a six-membered cyclic thioacetal, known as a 1,3-dithiane. This reaction effectively protects the carbonyl group from nucleophilic attack.

Experimental Protocol: Protection of a Ketone using this compound

-

Reaction Setup: To a solution of the ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform) is added this compound (1.1 equivalents).

-

Catalyst Addition: A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid) is added to the mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The resulting 1,3-dithiane can be purified by column chromatography on silica gel.

Deprotection of 1,3-Dithianes

The carbonyl group can be regenerated from the 1,3-dithiane under various conditions, often involving oxidative or hydrolytic methods.

Experimental Protocol: Deprotection of a 1,3-Dithiane

A mild and efficient method for the deprotection of 1,3-dithianes involves the use of hydrogen peroxide and a catalytic amount of iodine in an aqueous micellar system.[7]

-

Reaction Setup: The 1,3-dithiane (1 equivalent) is dissolved in a mixture of water and a surfactant such as sodium dodecyl sulfate (SDS).

-

Reagent Addition: A catalytic amount of iodine (e.g., 5 mol%) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC or GC.

-

Workup: Upon completion, the reaction is quenched with a solution of sodium thiosulfate to destroy any excess iodine. The product is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The crude carbonyl compound can be purified by column chromatography or distillation.

Analytical Characterization

Several analytical techniques are employed to characterize this compound and its derivatives.

Table 3: Analytical Methods for this compound

| Technique | Expected Observations |

| ¹H NMR Spectroscopy | The proton NMR spectrum of a thiol will show a characteristic signal for the S-H proton, which is exchangeable with D₂O.[8] The multiplicity and chemical shifts of the methylene and methine protons provide structural information. For this compound, one would expect complex multiplets for the protons on the butane backbone and signals for the two SH protons. |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show distinct signals for the four carbon atoms in the butane chain. The chemical shifts will be influenced by the attached sulfur atoms. |

| Mass Spectrometry (MS) | Mass spectrometry can be used to determine the molecular weight of this compound and to study its fragmentation patterns.[5][6] Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS). |

| Gas Chromatography (GC) | GC is a powerful tool for assessing the purity of this compound and for monitoring reactions.[9][10][11][12] Sulfur-specific detectors, such as the Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD), provide high sensitivity and selectivity for sulfur-containing compounds.[10][12] |

| Infrared (IR) Spectroscopy | The IR spectrum of a thiol exhibits a characteristic S-H stretching vibration band near 2550 cm⁻¹.[8] |

Safety and Handling

This compound is a sulfur-containing compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It has a strong, unpleasant odor. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile reagent in organic synthesis, primarily utilized for the protection of carbonyl groups as 1,3-dithianes. This guide has provided a detailed overview of its chemical and physical properties, along with experimental workflows for its key reactions. The provided data and protocols are intended to be a valuable resource for chemists and researchers engaged in synthetic chemistry and drug development, enabling the effective and safe use of this important building block.

References

- 1. Mass spectrometry-based assay for the rapid detection of thiol-containing natural products - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. research.unipd.it [research.unipd.it]

- 3. Dithiol - Wikipedia [en.wikipedia.org]

- 4. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sfrbm.org [sfrbm.org]

- 6. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]

- 8. Thiol - Wikipedia [en.wikipedia.org]

- 9. silcotek.com [silcotek.com]

- 10. agilent.com [agilent.com]

- 11. azom.com [azom.com]

- 12. Determination of Sulphur Gases in Natural Gas | Gas Chromatography Analysis [scioninstruments.com]

Synthesis of 1,3-Butanedithiol from 1,3-Butanediol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route for producing 1,3-butanedithiol from its corresponding diol, 1,3-butanediol. The synthesis is a two-step process involving the activation of the hydroxyl groups via tosylation, followed by nucleophilic substitution with a sulfur source. This document details the underlying chemistry, experimental protocols, and relevant quantitative data for each step.

Introduction

This compound is a sulfur-containing organic compound with applications in various fields, including as a flavoring agent and in the synthesis of more complex molecules. Its synthesis from the readily available 1,3-butanediol provides a practical route to this dithiol. The conversion of a diol to a dithiol is not a direct, one-step process. It necessitates the conversion of the hydroxyl groups, which are poor leaving groups, into more reactive functionalities. A common and effective strategy is the tosylation of the diol, followed by a nucleophilic substitution reaction with a thiolating agent.

Overall Synthetic Pathway

The conversion of 1,3-butanediol to this compound is achieved in two primary stages:

-

Activation of Hydroxyl Groups: The hydroxyl groups of 1,3-butanediol are converted into a better leaving group, typically a tosylate, by reacting the diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base.

-

Nucleophilic Substitution: The resulting 1,3-butanediol ditosylate is then reacted with a sulfur nucleophile, such as thiourea, to introduce the thiol functionalities. This proceeds through an intermediate isothiouronium salt, which is subsequently hydrolyzed to yield the final this compound.

The overall workflow of this synthetic route is depicted below.

Experimental Protocols

The following sections provide detailed experimental procedures for the two main stages of the synthesis.

Step 1: Synthesis of 1,3-Butanediol Ditosylate

This procedure outlines the conversion of 1,3-butanediol to its ditosylate derivative. The reaction involves the esterification of the alcohol functional groups with p-toluenesulfonyl chloride.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Butanediol | 90.12 | 10.0 g | 0.111 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 46.5 g | 0.244 |

| Pyridine | 79.10 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 1 M Hydrochloric acid (HCl) | - | As needed | - |

| Saturated sodium bicarbonate (NaHCO₃) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-butanediol (10.0 g, 0.111 mol) in pyridine (100 mL) and dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve p-toluenesulfonyl chloride (46.5 g, 0.244 mol) in dichloromethane (100 mL) and add it dropwise to the cooled diol solution over 30 minutes with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 200 mL of cold 1 M HCl to neutralize the excess pyridine.

-

Separate the organic layer and wash it sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-butanediol ditosylate.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure ditosylate.

Quantitative Data (Estimated):

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| 1,3-Butanediol Ditosylate | 44.2 | 37.6 - 42.0 | 85 - 95 |

Note: The yield is an estimate based on typical tosylation reactions of diols and may vary depending on the specific reaction conditions and purification efficiency.

Step 2: Synthesis of this compound

This procedure details the conversion of 1,3-butanediol ditosylate to this compound using thiourea, followed by alkaline hydrolysis of the intermediate isothiouronium salt.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Butanediol Ditosylate | 398.51 | 20.0 g | 0.050 |

| Thiourea | 76.12 | 8.4 g | 0.110 |

| Ethanol (95%) | - | 150 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.200 |

| Water | 18.02 | 100 mL | - |

| Hydrochloric Acid (concentrated) | - | As needed | - |

| Diethyl Ether | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser, combine 1,3-butanediol ditosylate (20.0 g, 0.050 mol) and thiourea (8.4 g, 0.110 mol) in 150 mL of 95% ethanol.

-

Heat the mixture to reflux and maintain for 4-6 hours. The formation of the bis(isothiouronium) salt may be observed as a precipitate.

-

After the initial reflux, add a solution of sodium hydroxide (8.0 g, 0.200 mol) in 100 mL of water to the reaction mixture.

-

Continue to reflux the mixture for an additional 2-3 hours to facilitate the hydrolysis of the isothiouronium salt.

-

Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until the solution is acidic to litmus paper.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to avoid loss of the volatile product.

-

The crude this compound can be purified by vacuum distillation to obtain the final product.

Quantitative Data (Estimated):

| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| This compound | 6.1 | 4.0 - 5.2 | 65 - 85 |

Note: The yield is an estimate based on similar reactions and may vary. Dithiols can be sensitive to oxidation, so it is advisable to handle the product under an inert atmosphere where possible.

Conclusion

The synthesis of this compound from 1,3-butanediol is a reliable two-step process that is well-suited for laboratory-scale preparation. The key steps involve the activation of the diol via tosylation to form a stable ditosylate intermediate, followed by nucleophilic substitution with thiourea and subsequent hydrolysis to yield the desired dithiol. The provided protocols offer a detailed guide for researchers and professionals in the field of chemical synthesis and drug development. Careful execution of these steps, with attention to reaction conditions and purification techniques, should allow for the successful synthesis of this compound in good yields.

Spectroscopic Data and Experimental Protocols for 1,3-Butanedithiol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,3-Butanedithiol, targeting researchers, scientists, and professionals in drug development. The document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental methodologies, and includes a visual representation of a typical spectroscopic analysis workflow.

Spectroscopic Data

The following sections present the expected and reported spectroscopic data for this compound. While exact peak values can be found in spectral databases, this guide provides the fundamental data based on the compound's structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The spectra for this compound are available in databases such as SpectraBase.[1]

¹H NMR (Proton NMR) Data

The proton NMR spectrum of this compound is expected to show distinct signals for the different types of protons in the molecule. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[1]

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| CH₃ | ~1.3 | Doublet | 3H |

| SH (at C1) | ~1.4 - 1.6 | Triplet | 1H |

| SH (at C3) | ~1.6 - 1.8 | Doublet | 1H |

| CH₂ | ~1.8 - 2.0 | Multiplet | 2H |

| CH | ~2.7 - 2.9 | Multiplet | 1H |

| CH₂ (adjacent to SH at C1) | ~3.0 - 3.2 | Multiplet | 1H |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| CH₃ | ~20 - 25 |

| CH₂ | ~30 - 35 |

| CH (at C3) | ~35 - 40 |

| CH₂ (at C1) | ~25 - 30 |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of S-H and C-H stretching and bending vibrations. The spectrum can be obtained from a neat liquid sample between salt plates.[2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2550 | S-H Stretch | Thiol |

| 2850 - 3000 | C-H Stretch | Alkane |

| 1450 - 1470 | C-H Bend | Alkane |

| 1370 - 1380 | C-H Bend (CH₃) | Alkane |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed. Predicted mass spectrometry data is available in PubChem.[3]

| m/z | Ion |

| 122 | [M]⁺ (Molecular Ion) |

| 89 | [M - SH]⁺ |

| 75 | [M - CH₂SH]⁺ |

| 61 | [CH(SH)CH₃]⁺ |

| 47 | [CH₂SH]⁺ |

Experimental Protocols

The following are representative protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain a reference.

-

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for ¹H or ¹³C detection. The sample is placed in the spectrometer's probe, and the temperature is equilibrated, typically at room temperature.

-

Data Acquisition: The instrument's magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each carbon.

-

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phase-corrected, and the baseline is corrected. The chemical shifts are referenced to the solvent peak or TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons.

-

Sample Preparation: For a neat liquid sample, a drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr). A second salt plate is placed on top to create a thin liquid film between the plates.

-

Instrument Setup: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the empty sample compartment is collected.

-

Data Acquisition: The "sandwich" of salt plates containing the sample is placed in the spectrometer's sample holder. The infrared spectrum is then recorded by scanning the sample over a range of wavenumbers (typically 4000 to 400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The peaks are then identified and assigned to specific functional group vibrations.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrument Setup: The GC is equipped with a capillary column suitable for the separation of volatile sulfur compounds. The oven temperature program is set to start at a low temperature and ramp up to a higher temperature to ensure good separation. The mass spectrometer is set to scan a specific mass range (e.g., m/z 30-200) in electron ionization (EI) mode.

-

Data Acquisition: A small volume (typically 1 µL) of the sample solution is injected into the hot injection port of the GC. The vaporized sample is carried by an inert gas (e.g., helium) through the column, where separation occurs. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

Data Processing: The data system generates a total ion chromatogram (TIC), which shows the separated compounds as peaks. The mass spectrum for each peak can be examined to identify the compound by its fragmentation pattern and comparison to a spectral library.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to Butane-1,3-dithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butane-1,3-dithiol, a versatile organosulfur compound, holds significance in various chemical applications, ranging from its use as a potent flavoring agent to its role as a key intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental protocols, tailored for professionals in research and development.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name butane-1,3-dithiol is also known by several synonyms.[1] Understanding these alternative names is crucial for a comprehensive literature search and chemical sourcing.

Physicochemical Properties

A summary of the key physical and chemical properties of butane-1,3-dithiol is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| Molecular Formula | C4H10S2 | [1] |

| Molecular Weight | 122.25 g/mol | |

| Appearance | Liquid with a meaty odor | [1] |

| Density | 1.052 g/mL at 20 °C | [1] |

| Refractive Index | 1.526-1.536 at 20 °C | [1] |

| Solubility | Insoluble in water; miscible in fat | [1] |

Experimental Protocols

A plausible, though not explicitly documented, route for the synthesis of butane-1,3-dithiol could involve the conversion of 1,3-butanediol to a di-halo derivative, followed by nucleophilic substitution with a thiolating agent. The synthesis of 1,3-butanediol itself can be achieved through the catalytic hydrogenation of 3-hydroxybutanal.[4][5]

Applications in Organic Synthesis: The Corey-Seebach Reaction

Dithiols, such as the closely related 1,3-propanedithiol, are instrumental in the Corey-Seebach reaction, a powerful tool in organic synthesis for "umpolung" (reactivity inversion).[6][7][8] This reaction allows for the transformation of an aldehyde into an acyl anion equivalent, which can then react with various electrophiles.[7][9]

The logical workflow of the Corey-Seebach reaction is depicted in the following diagram:

This reaction pathway highlights the utility of 1,3-dithiols in protecting carbonyl groups and in facilitating carbon-carbon bond formation through the generation of a nucleophilic acyl anion equivalent.[7]

Metabolic Pathways of a Related Compound: 1,3-Butanediol

While specific metabolic pathways for butane-1,3-dithiol are not well-documented, the metabolism of the analogous compound, 1,3-butanediol, has been studied. In vivo studies in rats suggest that 1,3-butanediol is likely oxidized to β-hydroxybutyric acid.[10] The metabolism of (R)-1,3-butanediol, in particular, is noted for its efficient conversion to the ketone body beta-hydroxybutyrate (BHB) in the liver, which can then serve as an energy source.[4][11]

The proposed metabolic conversion of 1,3-butanediol is illustrated below:

This metabolic pathway is of interest in the study of ketogenesis and alternative energy substrates for the body.[4][11]

Conclusion

Butane-1,3-dithiol is a compound with established applications, particularly in the flavor industry, and significant potential in synthetic organic chemistry, drawing parallels from the reactivity of similar dithiols. While detailed synthesis protocols for this specific molecule require further exploration, the principles of dithiol synthesis and their application in powerful synthetic methodologies like the Corey-Seebach reaction provide a solid foundation for its use in research and development. Further investigation into its metabolic fate and potential biological activities, guided by the understanding of its diol analog, may unveil new avenues for its application in the life sciences.

References

- 1. 1,3-Butanedithiol | C4H10S2 | CID 520119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-butane dithiol, 24330-52-7 [thegoodscentscompany.com]

- 3. youtube.com [youtube.com]

- 4. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 5. CN111393259A - Method for preparing 1, 3-butanediol by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. Corey-Seebach Reaction [organic-chemistry.org]

- 7. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism in vivo of 1, 3-butanediol in the rat [dspace.mit.edu]

- 11. nbinno.com [nbinno.com]

Physical properties of 1,3-Butanedithiol boiling point density

An In-depth Technical Guide to the Physical Properties of 1,3-Butanedithiol: Boiling Point and Density

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is tailored for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of chemical compounds.

Quantitative Data Summary

The physical properties of this compound are summarized in the table below. For comparative analysis, the corresponding properties of its oxygen analog, 1,3-butanediol, are also included. This comparison highlights the influence of sulfur versus oxygen on these fundamental physical characteristics. Thiols, like this compound, exhibit lower boiling points compared to their alcohol counterparts due to the reduced ability to form strong hydrogen bonds.[1][2]

| Physical Property | This compound | 1,3-Butanediol |

| Boiling Point | 91-93 °C at 30 mmHg[3] 173 °C (estimated at atmospheric pressure)[4] | 203-210 °C at 760 mmHg[5][6][7] |

| Density | 1.052 g/mL (d20/4)[8] 1.023 g/mL at 25 °C[3] | 1.0053 g/cm³ at 20 °C[5][9] 1.005 g/mL at 25 °C[6] |

| Molecular Formula | C₄H₁₀S₂[3][8] | C₄H₁₀O₂[5][9] |

| Molecular Weight | 122.25 g/mol [3] | 90.12 g/mol [9][10] |

Experimental Protocols

Accurate determination of physical properties such as boiling point and density is crucial for the characterization of chemical substances. The following sections detail the standard experimental methodologies applicable to this compound.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a liquid, especially when only a small sample is available.[11]

Apparatus and Materials:

-

Thiele tube

-

Mineral oil or other high-boiling point liquid

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Sample of this compound

-

Bunsen burner or heating mantle

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample, with the open end submerged in the liquid.

-

Assembly: The test tube is attached to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: The entire assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is below the oil level. The Thiele tube is then gently heated.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11] This temperature should be recorded, along with the atmospheric pressure.

Density Determination

The density of a liquid can be determined using several methods. A common and accurate method involves the use of a pycnometer or a specific gravity bottle.

Apparatus and Materials:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone or other volatile solvent for cleaning and drying

Procedure:

-

Cleaning and Drying: The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried completely.

-

Weight of Empty Pycnometer: The mass of the clean, dry pycnometer is accurately measured using an analytical balance.

-

Weight of Pycnometer with Water: The pycnometer is filled with distilled water and placed in a temperature-controlled water bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The pycnometer is then reweighed.

-

Weight of Pycnometer with Sample: The pycnometer is emptied, dried, and then filled with this compound. The same procedure of thermal equilibration and weighing is followed.

-

Calculation: The density of the sample is calculated using the following formula:

Density of Sample = [(Mass of Pycnometer with Sample) - (Mass of Empty Pycnometer)] / [(Mass of Pycnometer with Water) - (Mass of Empty Pycnometer)] * Density of Water at the specified temperature

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the Thiele tube method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Chapter 9 Notes [web.pdx.edu]

- 3. Cas 24330-52-7,this compound | lookchem [lookchem.com]

- 4. scent.vn [scent.vn]

- 5. 1,3-Butanediol | C4H10O2 | CID 7896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (±)-1,3-ブタンジオール anhydrous, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1,3-Butanediol - Wikipedia [en.wikipedia.org]

- 8. This compound | C4H10S2 | CID 520119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. materials.alfachemic.com [materials.alfachemic.com]

- 10. (R)-(-)-1,3-Butanediol | 6290-03-5 | FB01770 | Biosynth [biosynth.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1,3-Butanedithiol (CAS: 24330-52-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Butanedithiol, a sulfur-containing organic compound with the CAS number 24330-52-7, is a versatile molecule with emerging applications in synthetic chemistry and potential relevance in drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its current and potential applications in the pharmaceutical industry. Particular emphasis is placed on its role as a precursor to 1,3-dithianes, which are valuable intermediates in the construction of complex molecular architectures. While its direct biological activity is not extensively studied, this guide also touches upon the known biochemical effects of its structural analog, 1,3-butanediol, to provide context for potential metabolic pathways and physiological effects.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sulfurous odor. Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, application in reactions, and analytical characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C4H10S2 | [1] |

| Molecular Weight | 122.25 g/mol | [1] |

| CAS Number | 24330-52-7 | [1] |

| Boiling Point | 91-93 °C at 30 mmHg | [2] |

| Density | 1.052 g/mL at 20 °C | [2] |

| Refractive Index (nD20) | 1.526 - 1.536 | [2] |

| Flash Point | 65.56 °C (150.00 °F) | [2] |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

The primary route for the synthesis of this compound involves the conversion of its corresponding diol, 1,3-butanediol. While specific literature on this direct conversion is not abundant, a general and widely applicable method for the synthesis of dithiols from diols is through the use of thiourea followed by hydrolysis, or via a Finkelstein-type reaction with a sulfur nucleophile. Below is a plausible experimental protocol based on established chemical principles.

Experimental Protocol: Synthesis from 1,3-Butanediol via Dithiuronium Salt

This two-step procedure involves the formation of a bis-isothiuronium salt from 1,3-butanediol, followed by alkaline hydrolysis to yield the dithiol.

Step 1: Formation of the Bis-isothiuronium Salt

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-butanediol (1 mole) in concentrated hydrochloric acid (2.5 moles).

-

Add thiourea (2.2 moles) to the solution.

-

Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The bis-isothiuronium salt may precipitate. If so, collect the solid by filtration. If not, the solution can be carried forward to the next step.

Step 2: Hydrolysis to this compound

-

Transfer the isothiuronium salt (or the reaction mixture from Step 1) to a flask.

-

Add a solution of sodium hydroxide (5 moles) in water.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a neutral pH.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

Caption: Synthesis of this compound from 1,3-Butanediol.

Key Reactions and Applications in Drug Development

The primary utility of this compound in the context of drug development lies in its ability to form 1,3-dithianes upon reaction with carbonyl compounds. This transformation is a cornerstone of modern organic synthesis, offering both a robust protecting group strategy and a method for achieving "umpolung" or the reversal of polarity of the carbonyl carbon.

Formation of 1,3-Dithianes

This compound reacts with aldehydes and ketones in the presence of a Lewis or Brønsted acid catalyst to form the corresponding 4-methyl-1,3-dithianes. The methyl group at the 4-position, originating from the structure of this compound, can influence the stereochemical outcome of subsequent reactions.

Experimental Protocol: General Procedure for Dithiane Formation

-

To a solution of the carbonyl compound (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform), add this compound (1.1 equivalents).

-

Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., p-toluenesulfonic acid).

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration and removal of the solvent under reduced pressure, the crude dithiane can be purified by column chromatography.

Caption: Formation of a 4-methyl-1,3-dithiane.

Umpolung and C-C Bond Formation

The true synthetic power of the dithiane group is realized in its ability to facilitate C-C bond formation. The acidic proton at the 2-position of the dithiane ring can be removed by a strong base (e.g., n-butyllithium) to generate a stabilized carbanion. This nucleophilic carbon can then react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds. Subsequent deprotection of the dithiane reveals a new carbonyl group, effectively achieving the synthetic equivalent of an acyl anion addition. This strategy is invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.

Caption: Umpolung strategy using a 4-methyl-1,3-dithiane.

While specific examples of marketed drugs synthesized using this compound are not readily found in the literature, the formation of dithianes is a widely employed tactic in medicinal chemistry for the construction of complex intermediates. The principles outlined above are directly applicable in a drug discovery setting.

Biochemical and Toxicological Profile

Currently, there is a lack of specific studies on the biochemical effects and signaling pathways directly modulated by this compound. However, insights can be drawn from its structural analog, 1,3-butanediol.

1,3-Butanediol is known to be metabolized in the liver to β-hydroxybutyrate, a ketone body.[3][4] This metabolic conversion can influence cellular energy metabolism.[4] It is plausible that this compound could undergo analogous enzymatic transformations, although the presence of sulfur atoms would likely alter the metabolic rate and the nature of the resulting metabolites. The toxicological profile of this compound has not been extensively characterized, and appropriate safety precautions should be taken when handling this compound.

Conclusion

This compound is a valuable synthetic building block, primarily through its utility in forming 1,3-dithianes. This functionality provides chemists with a powerful tool for carbonyl protection and, more significantly, for the implementation of umpolung strategies to construct complex carbon skeletons. While its direct application in marketed pharmaceuticals is not yet prominent, the synthetic methodologies it enables are highly relevant to the field of drug discovery and development. Further research into the biological activity and metabolic fate of this compound and its derivatives could unveil novel pharmacological applications. This guide serves as a foundational resource for researchers and scientists looking to explore the potential of this versatile dithiol in their synthetic and medicinal chemistry endeavors.

References

- 1. This compound | C4H10S2 | CID 520119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-butane dithiol, 24330-52-7 [thegoodscentscompany.com]

- 3. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of 1,3-butanediol on cerebral energy metabolism. Comparison with beta-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Thiol Groups in 1,3-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the reactivity of the thiol groups in 1,3-butanedithiol. It delves into the core principles governing their chemical behavior, explores the differential reactivity between the primary and secondary thiols, and offers detailed experimental protocols for their quantitative analysis.

Core Principles of Thiol Reactivity

The reactivity of the sulfhydryl (-SH) groups in this compound is governed by a combination of factors that are fundamental to thiol chemistry. Understanding these principles is crucial for predicting and controlling their reactions in various applications, including organic synthesis and drug development. Thiols are sulfur analogs of alcohols and are characterized by their nucleophilicity, acidity, and susceptibility to oxidation.

The key determinant of a thiol's reactivity as a nucleophile is the formation of the thiolate anion (RS⁻), which is a significantly stronger nucleophile than the neutral thiol (RSH). The concentration of the thiolate is dependent on the thiol's acidity, represented by its pKa value, and the pH of the surrounding medium. Thiols are generally more acidic than their corresponding alcohols due to the larger size and greater polarizability of the sulfur atom, which can better stabilize the negative charge of the conjugate base.

Several factors influence the reactivity of thiol groups:

-

pKa and Nucleophilicity: The lower the pKa of a thiol, the more readily it deprotonates to form the highly nucleophilic thiolate anion at a given pH. Thiols typically have pKa values in the range of 8-11.[1] The predicted pKa for this compound is approximately 10.23.[2]

-

Steric Hindrance: The accessibility of the sulfur atom to reactants is a critical factor. Primary thiols are generally more reactive towards bulky electrophiles than secondary thiols due to reduced steric hindrance around the sulfur atom.[3]

-

Electronic Effects: The presence of electron-withdrawing or electron-donating groups near the thiol can influence its acidity and nucleophilicity.

-

Oxidation-Reduction Potential: Thiols can be readily oxidized to form disulfides (RSSR). This reaction is a key aspect of their chemistry, particularly in biological systems.

Differential Reactivity of Thiol Groups in this compound

This compound possesses two distinct thiol groups: a primary thiol at the C1 position and a secondary thiol at the C3 position. This structural difference leads to a differential in their reactivity, which can be exploited for selective chemical modifications.

The differential reactivity is also influenced by the relative acidity (pKa) of the two thiol groups. While a single predicted pKa value is available for the molecule as a whole, it is likely that the primary thiol has a slightly lower pKa than the secondary thiol due to electronic and steric factors. A lower pKa for the primary thiol would result in a higher concentration of the more nucleophilic thiolate anion at a given pH, further enhancing its reactivity.

Quantitative Data Summary

While specific experimental rate constants for the individual thiol groups of this compound are not extensively reported, the following table summarizes the known properties and provides an estimated relative reactivity based on established chemical principles.

| Property | Value | Reference/Comment |

| Molecular Formula | C₄H₁₀S₂ | [2] |

| Molecular Weight | 122.25 g/mol | [2] |

| Predicted pKa (overall) | 10.23 ± 0.10 | [2] |

| Estimated Relative Reactivity (Primary vs. Secondary Thiol) | Primary > Secondary | Based on reduced steric hindrance for the primary thiol.[3] |

Experimental Protocols for Assessing Thiol Reactivity

To quantitatively assess the differential reactivity of the thiol groups in this compound, a combination of spectrophotometric, chromatographic, and spectroscopic methods can be employed.

Spectrophotometric Analysis using Ellman's Reagent

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the quantification of total free thiol groups. The reaction of a thiol with DTNB produces a mixed disulfide and the 2-nitro-5-thiobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.

Protocol for Total Thiol Quantification:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA.

-

Ellman's Reagent Stock Solution: 4 mg/mL DTNB in the reaction buffer.

-

This compound Standard Solutions: Prepare a series of known concentrations of this compound in the reaction buffer.

-

-

Assay Procedure:

-

To 50 µL of each standard or unknown sample, add 2.5 mL of the reaction buffer.

-

Add 50 µL of the Ellman's Reagent stock solution.

-

Mix and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance at 412 nm versus the known concentrations of the this compound standards.

-

Determine the total thiol concentration of the unknown samples from the standard curve.

-

Kinetic Analysis of Alkylation Reactions

The differential reactivity of the thiol groups can be investigated by monitoring the kinetics of their reaction with an electrophilic agent, such as iodoacetamide or N-ethylmaleimide (NEM). The progress of the reaction can be followed by monitoring the disappearance of the thiol groups using Ellman's reagent or by monitoring the formation of the product using High-Performance Liquid Chromatography (HPLC).

Protocol for Kinetic Analysis with Iodoacetamide (monitored by Ellman's Assay):

-

Reagent Preparation:

-

Reaction Buffer: As described in section 3.1.

-

This compound Solution: A known concentration of this compound in the reaction buffer.

-

Iodoacetamide Solution: A known concentration of iodoacetamide in the reaction buffer. The concentration should be in excess of the total thiol concentration.

-

-

Kinetic Run:

-

Initiate the reaction by mixing the this compound and iodoacetamide solutions in the reaction buffer at a constant temperature.

-

At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding a large excess of a non-interfering thiol (e.g., dithiothreitol) or by acidification.

-

Determine the concentration of remaining free thiol groups in the quenched aliquots using the Ellman's reagent protocol described in section 3.1.

-

-

Data Analysis:

-

Plot the concentration of free thiols versus time.

-

The data can be fitted to appropriate kinetic models to determine the pseudo-first-order and second-order rate constants for the reaction of each thiol group. The initial rapid decrease in thiol concentration will primarily correspond to the reaction of the more reactive primary thiol, followed by a slower decrease corresponding to the secondary thiol.

-

NMR Spectroscopy for Monitoring Selective Alkylation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the selective modification of the two thiol groups in this compound. By using a stoichiometric amount of an alkylating agent, it is possible to preferentially react with the more reactive primary thiol.

Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., D₂O with a buffer to control pH, or an organic solvent like CDCl₃).

-

Acquire a ¹H NMR spectrum of the starting material.

-

Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an alkylating agent (e.g., iodoacetamide) to the NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra at different time intervals to monitor the progress of the reaction.

-

-

Data Analysis:

-

Observe the disappearance of the proton signals corresponding to the -SH groups and the appearance of new signals corresponding to the mono-alkylated product.

-

The chemical shifts of the protons adjacent to the sulfur atoms will change upon alkylation. By integrating the signals, the relative amounts of unreacted dithiol, mono-alkylated product (at the primary and secondary positions), and di-alkylated product can be determined. This allows for a direct assessment of the selectivity of the reaction.

-

Visualizations

Caption: Factors influencing the differential reactivity of thiol groups in this compound.

Caption: Experimental workflow for determining the differential reactivity of thiol groups.

Conclusion

The two thiol groups of this compound exhibit differential reactivity, with the primary thiol generally being more susceptible to reaction with electrophiles than the secondary thiol due to reduced steric hindrance. While specific quantitative kinetic data is sparse, the principles outlined in this guide, coupled with the detailed experimental protocols, provide a robust framework for researchers, scientists, and drug development professionals to investigate, understand, and harness the unique chemical properties of this versatile dithiol. A thorough understanding of these reactive characteristics is paramount for the successful application of this compound in the synthesis of novel compounds and the development of new therapeutic agents.

References

Stability and Storage of 1,3-Butanedithiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,3-butanedithiol. Understanding the chemical properties and factors that influence the degradation of this dithiol is crucial for ensuring its integrity in research and development applications. The information presented herein is based on the general characteristics of thiols and organosulfur compounds, as specific quantitative stability data for this compound is limited in publicly available literature.

Core Chemical Properties and Stability Considerations

This compound (CAS No. 24330-52-7) is an organosulfur compound featuring two thiol (-SH) functional groups.[1][2][3][4] These thiol groups are the primary determinants of its chemical reactivity and stability profile. The presence of two such groups increases the molecule's susceptibility to oxidation compared to monothiols.

Thiols are known to be sensitive to various environmental factors, which can lead to their degradation over time. The primary degradation pathway for thiols is oxidation.[5][6] Initially, thiols can be oxidized to form disulfides. This process is often reversible. However, further oxidation can lead to the formation of sulfinic and sulfonic acids, which is generally irreversible.[7] The rate of oxidation can be influenced by factors such as the presence of oxygen, temperature, light, and pH.[6][8]

Recommended Storage Conditions

Proper storage is essential to maintain the quality and extend the shelf life of this compound. The following table summarizes the recommended storage conditions based on best practices for handling volatile and oxidation-prone thiols.

| Parameter | Recommendation | Rationale |

| Temperature | Cool (refrigerated) | To minimize the rate of potential decomposition reactions.[5] |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent oxidation by atmospheric oxygen.[5][6] |

| Light | Amber vial or stored in the dark | To protect against light-induced degradation.[5] |

| Container | Tightly sealed, appropriate material | To prevent exposure to air and moisture.[5][9] |

Potential Decomposition Pathways

The decomposition of this compound can be expected to proceed through two primary mechanisms: oxidation and thermal degradation.

Oxidative Degradation

Exposure to air can lead to the oxidation of the thiol groups. The initial step is the formation of a disulfide, which in the case of a dithiol like this compound, can lead to polymeric materials. Further oxidation can result in the formation of more highly oxidized sulfur species.

References

- 1. This compound | C4H10S2 | CID 520119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-butane dithiol, 24330-52-7 [thegoodscentscompany.com]

- 3. Cas 24330-52-7,this compound | lookchem [lookchem.com]

- 4. scent.vn [scent.vn]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Molecular weight and formula of 1,3-Butanedithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanedithiol, an organosulfur compound, is a thiol derivative of butane. While its primary application lies within the flavor and fragrance industry, its chemical structure presents potential, yet largely unexplored, opportunities in various research and development sectors. This technical guide provides a comprehensive overview of the molecular characteristics, physicochemical properties, and potential applications of this compound, with a focus on data relevant to scientific and pharmaceutical research.

Molecular and Physicochemical Properties

This compound is a liquid characterized by a distinct sulfurous, meaty odor.[1] Its key molecular and physical properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H10S2 | [1] |

| Molecular Weight | 122.25 g/mol | |

| IUPAC Name | Butane-1,3-dithiol | [1] |

| CAS Number | 24330-52-7 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Sulfurous, meaty, garlic-like | [1] |

| Boiling Point | 91-93 °C at 30 mmHg | |

| Density | 1.023 g/mL at 25 °C | |

| Refractive Index | 1.522 at 20 °C | |

| Solubility | Insoluble in water; miscible in fat | [1] |

Synthesis and Experimental Protocols

While detailed, peer-reviewed synthesis protocols specifically for this compound are not abundantly available in public literature, a common method for the preparation of dithiols involves the conversion of the corresponding diol. A plausible experimental approach for the synthesis of this compound from 1,3-Butanediol is outlined below. This protocol is based on established chemical principles for the conversion of alcohols to thiols.

Reaction: Conversion of 1,3-Butanediol to this compound via a two-step process involving an intermediate.

Materials:

-

1,3-Butanediol

-

Thiourea

-

Hydrobromic acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux, extraction, and distillation

Experimental Procedure:

-

Step 1: Formation of the Dibromide Intermediate. 1,3-Butanediol is reacted with hydrobromic acid under reflux conditions to yield 1,3-dibromobutane. The reaction mixture is then cooled, and the organic layer is separated, washed, dried, and purified.

-

Step 2: Nucleophilic Substitution with Thiourea. The resulting 1,3-dibromobutane is treated with thiourea in an appropriate solvent, such as ethanol, and heated to form the bis-isothiouronium salt.

-

Step 3: Hydrolysis to the Dithiol. The intermediate salt is then hydrolyzed by heating with a strong base, such as sodium hydroxide, to liberate the this compound.

-

Step 4: Purification. The final product is isolated by extraction with an organic solvent (e.g., diethyl ether), followed by washing, drying, and purification via distillation under reduced pressure.

Applications and Research Landscape

The current primary application of this compound is as a flavoring agent in the food industry.[1] Its organoleptic properties contribute to meaty and savory flavors.

In the context of research and drug development, the role of this compound is not well-documented. Unlike its diol counterpart, 1,3-Butanediol, which has been investigated for its potential in pharmaceutical applications, there is a notable absence of literature on the direct biological activity or involvement in signaling pathways of this compound.

However, its chemical structure as a dithiol suggests potential utility in several areas of chemical synthesis and materials science:

-

Organic Synthesis: Dithiols are valuable reagents in organic chemistry for the protection of carbonyl groups and as precursors for the formation of sulfur-containing heterocycles.

-

Polymer Chemistry: The thiol groups can participate in polymerization reactions, such as thiol-ene reactions, to form sulfur-containing polymers with potentially unique properties.

-

Nanomaterials: Thiols are known to bind to the surface of gold and other noble metal nanoparticles, suggesting a potential role for this compound in surface functionalization and the development of novel nanomaterials.

Signaling Pathways and Biological Activity

To date, there is no significant scientific literature that describes the involvement of this compound in specific biological signaling pathways. Its biological effects have not been a major focus of research, and as such, its pharmacological and toxicological profiles are not well-characterized beyond its use as a food additive. The Human Metabolome Database notes that very few articles have been published on this compound.

Conclusion

This compound is a well-characterized compound in terms of its chemical and physical properties, with a clearly defined role in the flavor industry. However, its potential in broader scientific research, particularly in drug development and materials science, remains largely untapped. The lack of extensive research into its biological activity and synthetic applications presents an open field for future investigation. The experimental protocols and data presented in this guide serve as a foundational resource for researchers interested in exploring the untapped potential of this dithiol compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Butanedithiol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Butanedithiol is a versatile sulfur-containing reagent widely employed in organic synthesis. Its primary application lies in the protection of carbonyl compounds (aldehydes and ketones) through the formation of 1,3-dithianes. This transformation is crucial in multistep syntheses where the carbonyl group needs to be shielded from undesired reactions. Furthermore, the resulting 1,3-dithiane ring system can be deprotonated at the C2 position to generate a potent nucleophile, a concept known as "umpolung" or polarity inversion. This allows for the formation of carbon-carbon bonds with a variety of electrophiles, making this compound a valuable tool for the construction of complex molecular architectures. These application notes provide an overview of the key applications of this compound, along with detailed experimental protocols.

Key Applications

-

Protection of Carbonyl Groups: this compound reacts with aldehydes and ketones in the presence of an acid catalyst to form stable cyclic thioacetals, known as 1,3-dithianes. These dithianes are robust to a wide range of reaction conditions, including those involving nucleophiles and bases, under which the original carbonyl group would react. The protective group can be subsequently removed under specific conditions to regenerate the carbonyl functionality.

-

Umpolung Reactivity (Acyl Anion Equivalent): The C-H bond at the 2-position of a 1,3-dithiane is acidic and can be deprotonated by a strong base, such as n-butyllithium, to form a carbanion. This carbanion serves as an acyl anion equivalent, reversing the normal electrophilic nature of the carbonyl carbon. This nucleophilic species can then react with various electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane reveals a new ketone or aldehyde, effectively achieving the coupling of an acyl group with an electrophile.

Data Presentation

Table 1: Catalysts for the Formation of 1,3-Dithianes from Carbonyl Compounds

| Catalyst | Reaction Conditions | Typical Yields | Reference |

| Boron trifluoride etherate (BF₃·OEt₂) | Chloroform, reflux | 82-86% | Organic Syntheses |

| p-Toluenesulfonic acid (PTSA) / Silica gel | Solvent-free or CH₂Cl₂ | Excellent | [Ali, M. H. & Gomes, M. G. (2005)] |

| Perchloric acid on silica gel (HClO₄-SiO₂) | Solvent-free, room temperature | Excellent | [Rudrawar, S., et al. (2006)] |

| Yttrium triflate (Y(OTf)₃) | CH₂Cl₂, room temperature | High | [De, S. K. (2004)] |

| Iodine (I₂) | CH₂Cl₂, room temperature | High | [Firouzabadi, H., et al. (2001)] |

Note: The yields are generalized from reactions with 1,3-propanedithiol and are expected to be comparable for this compound.

Table 2: Reactions of 2-Lithio-1,3-dithianes with Electrophiles

| Electrophile | Product Type after Hydrolysis | Typical Yields |

| Alkyl Halide (R-X) | Ketone (R-C(O)-R') | Good to Excellent |

| Epoxide | β-Hydroxy ketone | Good |

| Aldehyde/Ketone | α-Hydroxy ketone | Good |

| Carbon Dioxide (CO₂) | α-Ketoacid | Moderate |

| Acyl Chloride (R-COCl) | 1,2-Diketone | Moderate to Good |

Note: Yields are generalized and can vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Ketone using this compound

This protocol describes the formation of a 1,3-dithiane from a generic ketone.

Materials:

-

Ketone (1.0 eq)

-

This compound (1.1 eq)

-

Boron trifluoride etherate (BF₃·OEt₂) (0.1 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the ketone in anhydrous dichloromethane, add this compound.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for the Deprotonation of a 1,3-Dithiane and Reaction with an Electrophile (Umpolung)

This protocol outlines the generation of the 2-lithio-1,3-dithiane and its subsequent reaction with an alkyl halide.

Materials:

-

1,3-Dithiane derivative (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.05 eq) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Alkyl halide (1.1 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 1,3-dithiane derivative in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation.

-

Add the alkyl halide dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Protocol 3: General Procedure for the Deprotection of a 1,3-Dithiane

This protocol describes the regeneration of the carbonyl group from the 1,3-dithiane.

Materials:

-

1,3-Dithiane derivative (1.0 eq)

-

Mercury(II) chloride (HgCl₂) (2.2 eq)

-

Calcium carbonate (CaCO₃) (2.2 eq)

-

Aqueous acetonitrile (e.g., 9:1 acetonitrile:water)

-

Dichloromethane

Procedure:

-

Dissolve the 1,3-dithiane derivative in aqueous acetonitrile.

-

Add mercury(II) chloride and calcium carbonate to the solution.

-

Stir the mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the solid precipitate.

-

Wash the celite pad with dichloromethane.

-

Combine the filtrates and wash with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting carbonyl compound by column chromatography or distillation.

Mandatory Visualization

Caption: Umpolung workflow of a carbonyl compound using this compound.

Application Notes and Protocols: 1,3-Butanedithiol as a Protecting Group for Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of carbonyl groups in aldehydes and ketones is a fundamental and often indispensable strategy in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. This allows for chemical modifications at other parts of a complex molecule without unintended reactions at the carbonyl functionality. Thioacetals, particularly cyclic dithianes, are among the most robust and widely used protecting groups for carbonyls due to their stability across a broad range of acidic and basic conditions.

While 1,3-propanedithiol is the most commonly employed reagent for the formation of 1,3-dithianes, this document focuses on the application of 1,3-butanedithiol . The reaction of an aldehyde or ketone with this compound, typically under acidic catalysis, yields a 4-methyl-1,3-dithiane . This protecting group offers similar stability and reactivity profiles to the unsubstituted 1,3-dithiane.